molecular formula C12H10ClNO2 B1356020 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid CAS No. 948290-22-0

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B1356020
CAS No.: 948290-22-0
M. Wt: 235.66 g/mol
InChI Key: XXJOAECAXTVYHG-UHFFFAOYSA-N
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Description

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C12H10ClNO2 It is a derivative of quinoline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid typically involves the halogenation of 2,8-dimethylquinoline followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2,8-Dimethylquinoline-3-carboxylic acid: Lacks the halogen substitution.

    Quinoline-3-carboxylic acid: Lacks both methyl and halogen substitutions.

Uniqueness

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is unique due to its specific halogenation and methylation pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in substitution reactions compared to its non-halogenated counterparts .

Biological Activity

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₂H₁₀ClNO₂
  • Molecular Weight : 235.67 g/mol

This quinoline derivative features a chlorine atom at the 7-position and two methyl groups at the 2 and 8 positions, which influence its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The compound's mechanism may involve:

  • Inhibition of DNA Gyrase : Similar quinoline derivatives have shown to bind to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
  • Cell Membrane Disruption : The electrophilic nature of the chlorine atom may enhance its ability to interact with bacterial membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Interference with DNA Replication : By disrupting DNA synthesis, it could induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways critical for microbial and cancer cell survival.
  • Molecular Targeting : The unique substitution pattern enhances binding affinity to specific molecular targets compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
7-Bromo-2,8-dimethylquinoline-3-carboxylic acid Bromine substitution instead of chlorineSimilar antimicrobial properties
2,8-Dimethylquinoline-3-carboxylic acid No halogen substitutionReduced biological activity
Quinoline-3-carboxylic acid Lacks methyl and halogen substitutionsMinimal biological activity

The presence of chlorine enhances its electrophilic character, making it more reactive and potentially more effective as a therapeutic agent compared to its non-halogenated counterparts.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of quinoline compounds to evaluate their biological activities. For instance:

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their antibacterial and antioxidant activities. Some derivatives showed significant inhibition against E. coli, suggesting a promising avenue for developing new antibiotics .
  • Molecular Docking Studies : Molecular docking analyses have been conducted to predict the binding modes of these compounds within the active sites of target enzymes like DNA gyrase. These studies help elucidate the potential efficacy of this compound in drug design .

Properties

IUPAC Name

7-chloro-2,8-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-10(13)4-3-8-5-9(12(15)16)7(2)14-11(6)8/h3-5H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOAECAXTVYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=C(N=C12)C)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589161
Record name 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948290-22-0
Record name 7-Chloro-2,8-dimethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948290-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948290-22-0
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